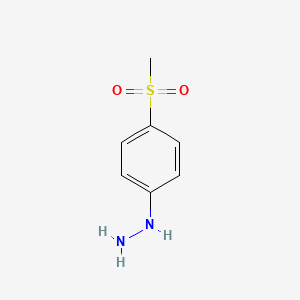

(4-(Methylsulfonyl)phenyl)hydrazine

Description

Historical Context of Phenylhydrazine (B124118) Derivatives in Organic Synthesis and Medicinal Chemistry

The story of (4-(Methylsulfonyl)phenyl)hydrazine is deeply rooted in the broader history of phenylhydrazine and its derivatives. Phenylhydrazine was first synthesized and characterized by Hermann Emil Fischer in 1875, a discovery that proved monumental for organic chemistry. wikipedia.org Fischer prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org His work with phenylhydrazine led to the development of the Fischer indole (B1671886) synthesis in 1883, a reaction that produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govbyjus.com This method remains one of the most important and widely used routes for synthesizing indoles, which are core structures in many natural products and pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgbyjus.com

Beyond the Fischer indole synthesis, phenylhydrazine derivatives have been instrumental in various other areas of organic and medicinal chemistry. They are key reagents in the synthesis of a wide array of heterocyclic compounds, such as pyrazolones and thiazolidinediones. wisdomlib.org The versatility of the hydrazine (B178648) group allows it to participate in condensation reactions to form stable hydrazone intermediates, which are pivotal in both synthetic transformations and analytical chemistry for the characterization of carbonyl compounds. wikipedia.orgchemimpex.com The rich history of phenylhydrazine derivatives has established them as indispensable tools in the synthesis of dyes, agrochemicals, and a multitude of pharmacologically active molecules. researchgate.netwho.int

Significance of the Methylsulfonyl Group in Aromatic Systems and Its Influence on Reactivity

The presence of the methylsulfonyl (-SO₂CH₃) group at the para position of the phenylhydrazine ring is crucial to the specific reactivity and properties of this compound. The sulfonyl group is a potent electron-withdrawing group. This is due to both a strong inductive effect, where the highly electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework, and a resonance effect. researchgate.netlibretexts.org

This electron-withdrawing nature has several important consequences for the reactivity of the aromatic system:

Deactivation of the Aromatic Ring: The methylsulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. By reducing the electron density of the ring, it becomes less nucleophilic and therefore less reactive towards electrophiles. saskoer.ca

Directing Effects: As a deactivating group, the methylsulfonyl substituent directs incoming electrophiles to the meta position.

Increased Acidity: The electron-withdrawing nature of the sulfonyl group can increase the acidity of protons on adjacent atoms.

Stabilization of Intermediates: The sulfonyl group can stabilize adjacent carbanions through pπ-dπ overlap with the sulfur atom. This property is significant in certain reaction mechanisms. researchgate.net

Overview of Contemporary Research Trajectories for this compound

In contemporary research, this compound and its hydrochloride salt are recognized as important intermediates and reagents in several fields of chemical science. chemimpex.com Its applications are diverse, ranging from the synthesis of complex pharmaceuticals to the development of novel materials and catalysts.

One of the most prominent applications is in pharmaceutical development . The compound is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors. google.com The methylsulfonylphenyl moiety is a well-known pharmacophore found in several successful drugs. Research also explores its use in creating compounds targeting cancer and inflammation. chemimpex.comscirp.org

In organic synthesis , this compound is used for the preparation of various heterocyclic compounds and as a reagent for forming hydrazones and azo compounds. chemimpex.com Recent research has also explored its use in modern catalytic systems. For instance, derivatives of sulfonyl hydrazines have been investigated as organocatalysts, such as in enantioselective aza-Michael additions and Diels-Alder reactions. researchgate.net Furthermore, phenylhydrazines, in general, have been utilized in metal-free photoredox-catalyzed reactions, such as sulfonylation using thiols, highlighting a move towards more environmentally friendly synthetic methods. nih.govresearchgate.net

Other areas of research include:

Analytical Chemistry: Used in the development of methods for detecting and quantifying specific biomolecules. chemimpex.com

Material Science: Applied in the formulation of specialty chemicals and materials to improve properties like thermal stability. chemimpex.com

Agrochemical Chemistry: Explored for its potential in developing new pesticides and crop protection agents. chemimpex.comwho.int

The ongoing exploration of this compound continues to expand its role in advancing organic chemistry, drug discovery, and materials science.

Data Tables

Table 1: Properties of this compound hydrochloride

| Property | Value | Reference |

| CAS Number | 17852-67-4 | oakwoodchemical.com |

| Molecular Formula | C₇H₁₁ClN₂O₂S | oakwoodchemical.com |

| Molecular Weight | 222.69 g/mol | oakwoodchemical.com |

| Melting Point | 202 °C (decomposition) | oakwoodchemical.com |

| MDL Number | MFCD00216494 | oakwoodchemical.com |

Table 2: Selected Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Compound Type Synthesized | References |

| Medicinal Chemistry | Synthesis of anti-inflammatory drugs | Substituted phenyl pyrazolones (COX-2 inhibitors) | google.com |

| Organic Synthesis | Fischer Indole Synthesis | Indoles | wikipedia.orgbyjus.com |

| Organocatalysis | Asymmetric aza-Michael addition | Chiral 5-hydroxy isoxazolidines | researchgate.net |

| Material Science | Reduction of graphene oxide | Hydrophilic graphene | rsc.org |

| Agrochemicals | Intermediate for crop protection agents | Various heterocyclic compounds | chemimpex.comwho.int |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAENSFCNMJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939096 | |

| Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-66-7, 17852-67-4 | |

| Record name | p-(Methylsulfonyl)phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulphonyl)phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulphonyl)phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Methylsulfonyl Phenyl Hydrazine and Its Derivatives

Established Synthetic Routes to (4-(Methylsulfonyl)phenyl)hydrazine

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r_) represents a primary pathway for the synthesis of this compound. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups, such as the methylsulfonyl group, on the aromatic ring facilitates this reaction. libretexts.org

Displacement of Halogen Atoms by Hydrazine (B178648) (e.g., from 1,2-difluoro-4-(methylsulfonyl)benzene)

A common strategy involves the displacement of a halogen atom, such as fluorine or chlorine, from a substituted benzene (B151609) ring by hydrazine. google.commasterorganicchemistry.comgoogle.com For instance, starting materials like 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194) can be reacted with hydrazine. The fluorine atom at the 1-position is displaced by the hydrazine nucleophile to yield this compound. The electron-withdrawing nature of the methylsulfonyl group at the 4-position and the additional fluorine at the 2-position activate the ring towards nucleophilic attack. A historically significant example of a similar reaction is the use of 2,4-dinitrofluorobenzene in peptide sequencing, developed by Frederick Sanger. masterorganicchemistry.com

Optimization of Reaction Conditions and Solvent Systems (e.g., hydrazine hydrate (B1144303) in organic solvents)

The efficiency of the nucleophilic aromatic substitution can be significantly influenced by the reaction conditions. The use of hydrazine hydrate is common and cost-effective. google.com Solvents play a crucial role; for example, dimethyl sulfoxide (B87167) (DMSO) was historically used as a dipolar aprotic solvent to enhance the nucleophilicity of hydrazine. google.comgoogle.com However, this can lead to the formation of impurities due to the reduction of DMSO by hydrazine. google.com

More recent methods have focused on avoiding strong organic solvents and instead utilizing water, which can lead to a product with higher purity. google.com The reaction is often conducted at elevated temperatures, including at reflux, to ensure all reactants are dissolved and the reaction proceeds at a reasonable rate. google.comresearchgate.net The molar ratio of hydrazine to the substituted benzene precursor is also a key parameter, with an excess of hydrazine generally favoring the reaction. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| p-Chlorobenzenesulfonamide | Hydrazine Hydrate | DMSO | Reflux | 4-Sulfonamidophenyl hydrazine | 80-90% | google.com |

| 4-Substituted Benzenesulfonamide (B165840) | Hydrazine Hydrate | Water | Reflux | 4-Sulfonamidophenyl hydrazine | High | google.com |

| Benzaldehyde, Malononitrile, 5-amino-2,3-dihydro-phthalazine-1,4-dione | NPs H2SO4-SiO2 (catalyst) | Ethanol | Reflux | 3,9-Diamino-5,10-dioxo-1-aryl-5,10-dihydropyrazolo[1,2-b]phthalazine-2-carbonitrile derivative | High | researchgate.net |

Condensation Reactions with Sulfonyl-substituted Aromatic Aldehydes (referencing related hydrazone synthesis)

Condensation reactions provide another route to derivatives of this compound, specifically hydrazones. chemimpex.com In a typical reaction, this compound is reacted with a sulfonyl-substituted aromatic aldehyde. This reaction forms a C=N double bond, resulting in a hydrazone. These reactions are often carried out in solvents like methanol (B129727), sometimes with a catalytic amount of acid. nih.gov The synthesis of various hydrazones from substituted hydrazines and aldehydes has been widely reported, highlighting the versatility of this method. nih.govresearchgate.netresearchgate.net

For example, the condensation of p-nitrophenyl hydrazine with aromatic aldehydes has been achieved in a solvent-free mechanochemical method, yielding products in moderate to high yields. researchgate.net Similarly, 4-methoxybenzoylhydrazones have been synthesized by refluxing 4-methoxybenzoylhydrazide with various aldehydes in methanol. nih.gov

| Hydrazine Derivative | Aldehyde/Ketone | Solvent | Conditions | Product Type | Reference |

| Phenylhydrazine (B124118) | Various Aldehydes | None | Grinding, Room Temp | Aldehyde Phenylhydrazones | researchgate.net |

| 4-Methoxybenzohydrazide | Various Aldehydes | Methanol | Reflux | 4-Methoxybenzoylhydrazones | nih.gov |

| Oxime 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine | Phenylhydrazine hydrochloride | Ethanol/HCl | 40°C | Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine | mdpi.com |

Reduction of Aromatic Nitro or Diazo Precursors

A classical and versatile method for preparing aryl hydrazines involves the reduction of aromatic nitro or diazo compounds. google.comorganic-chemistry.org

For the reduction of a diazo precursor, an aromatic amine, such as 4-(methylsulfonyl)aniline (B1202210), is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. orgsyn.orgpatsnap.com The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include sodium sulfite (B76179), stannous chloride, or zinc powder in acidic conditions. google.comorgsyn.orgpatsnap.com The use of sodium sulfite is a well-established method, though it may require careful control of pH and temperature. orgsyn.org An alternative approach utilizes zinc powder with concentrated hydrochloric acid, which can offer good yields and shorter reaction times. patsnap.com

The reduction of aromatic nitro compounds to amines is another relevant transformation. researchgate.net While this typically yields an amine, subsequent conversion to a hydrazine is possible. For instance, nitroarenes can be reduced to the corresponding amino compounds using hydrazine hydrate supported on alumina. researchgate.net

Synthesis of Structurally Modified Analogues and Precursors

The synthesis of structurally modified analogues of this compound is crucial for exploring their potential in various applications, including medicinal chemistry. chemimpex.com These modifications can involve altering the substituents on the phenyl ring or modifying the hydrazine moiety itself.

For example, the synthesis of various substituted phenylhydrazines serves as a basis for creating a diverse library of compounds. The synthesis of 4-chlorophenylhydrazine (B93024) hydrochloride from 4-chloroaniline (B138754) is a key step in the production of the anti-inflammatory drug Carprofen. rasayanjournal.co.in Similarly, the synthesis of 4-fluorophenylhydrazine hydrochloride has been reported and used to create novel pyrazole (B372694) derivatives. ekb.eg

Furthermore, precursors can be synthesized to facilitate the introduction of the this compound moiety into larger molecules. For instance, 2-chloromethyl benzimidazole (B57391) can be reacted with phenylhydrazines to produce NN' disubstituted hydrazines. ijpsr.com The synthesis of N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) provides a reagent for the reduction of alcohols, demonstrating how modified hydrazines can be designed for specific synthetic transformations. nih.gov

| Starting Material | Reagents | Product | Application/Significance | Reference |

| 4-Chloroaniline | 1. HCl, NaNO2; 2. Na2SO3 | 4-Chlorophenylhydrazine hydrochloride | Intermediate for Carprofen | rasayanjournal.co.in |

| 4-Fluoro phenylhydrazine hydrochloride | Methyl isopropyl ketone | 5-Fluoro-2,3,3-trimethyl-3H-indole | Precursor for pyrazole derivatives | ekb.eg |

| o-Phenylene diamine, Chloroacetic acid | Phenylhydrazines | NN' disubstituted hydrazines | Synthesis of benzimidazole derivatives | ijpsr.com |

| 2-Nitrobenzenesulfonyl hydrazide (NBSH) | Acetone | N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) | Reagent for alcohol reduction | nih.gov |

Preparation of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives, such as [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine and [2-Chloro-4-(methylsulfonyl)phenyl]hydrazine, serves as a critical step for creating more complex molecules, particularly in pharmaceutical and agrochemical research. oakwoodchemical.comasianpubs.org The general and most established pathway to these hydrazines involves a multi-step sequence starting from a corresponding halogenated aniline (B41778) precursor. This process typically includes diazotization of the aniline followed by a reduction step.

The synthesis of the necessary precursor, 2-chloro-4-(methylsulfonyl)aniline, can be achieved through the chlorination of 4-(methylsulfonyl)toluene. google.com This reaction is followed by nitration of the resulting compound and subsequent reduction of the nitro group to an amine. The regioselectivity of the initial chlorination step is crucial and is directed by the functional groups present on the aromatic ring. google.com

An alternative approach involves the direct chlorination of 4-nitroaniline (B120555) using reagents like N-chloro-N-(phenylsulfonyl)benzenesulfonamide in an acetonitrile (B52724) solvent. chemicalbook.com This method provides a high-yield route to the monochlorinated product, which can then be further functionalized. chemicalbook.com

Once the halogenated 4-(methylsulfonyl)aniline is obtained, the synthesis proceeds via a diazotization reaction. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. orgsyn.orgpatsnap.com The subsequent reduction of this unstable intermediate yields the desired halogenated hydrazine. Common reducing agents for this step include sodium sulfite, stannous chloride, or zinc dust. orgsyn.orgpatsnap.comgoogle.com The final product is often isolated as its hydrochloride salt to improve stability.

Table 1: Halogenated this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine | C₇H₉FN₂O₂S | 204.22 | 832714-48-4 oakwoodchemical.com |

| [2-Chloro-4-(methylsulfonyl)phenyl]hydrazine | C₇H₉ClN₂O₂S | 220.68 | Not directly available |

| [2-Chloro-4-(methylsulfonyl)phenyl]methanol | C₈H₉ClO₃S | 220.67 | Not directly available asianpubs.org |

Synthesis of Hydrochloride Salts of this compound

The hydrochloride salt of this compound is the most common form of this reagent due to its enhanced stability and ease of handling compared to the free base. oakwoodchemical.comcymitquimica.com It is a key intermediate in the synthesis of various biologically active molecules, including compounds targeting cancer and inflammation. chemimpex.com

The classical and widely used method for preparing phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline. google.com In the case of this compound hydrochloride, the process begins with 4-(methylsulfonyl)aniline. The aniline is treated with sodium nitrite and concentrated hydrochloric acid at 0°C to form the diazonium salt. orgsyn.org This intermediate is then reduced. A common laboratory-scale procedure uses a solution of sodium sulfite as the reducing agent. orgsyn.org After the reduction is complete, the reaction mixture is acidified with additional concentrated hydrochloric acid, causing the this compound hydrochloride to precipitate as crystals, which can then be isolated by filtration. orgsyn.org Variations of this process may employ other reducing agents like zinc dust or stannous chloride. patsnap.comgoogle.com

An alternative industrial process has been developed starting from the more cost-effective 4-chlorobenzenesulfonamide (B1664158). google.com This method involves a nucleophilic aromatic substitution reaction with hydrazine hydrate, often in an aqueous medium at reflux temperatures. google.comgoogle.com The use of hydrazine in excess (e.g., a 5:1 to 10:1 mole ratio) helps to drive the reaction to completion. google.com Following the reaction, the resulting 4-sulfonamidophenyl hydrazine is converted to its hydrochloride salt. This route avoids the use of expensive starting materials and potentially problematic solvents like DMSO, which can lead to impure products. google.com

Table 2: Synthetic Routes to this compound Hydrochloride

| Starting Material | Key Reagents | Brief Description | Reference |

|---|---|---|---|

| 4-(Methylsulfonyl)aniline | 1. NaNO₂, HCl (aq) 2. Na₂SO₃ (aq) 3. Conc. HCl | Diazotization of the aniline followed by reduction with sodium sulfite and precipitation of the hydrochloride salt. | orgsyn.orggoogle.com |

| 4-Chlorobenzenesulfonamide | 1. Hydrazine hydrate (aq) 2. HCl | Nucleophilic substitution with hydrazine hydrate, followed by conversion to the hydrochloride salt. | google.com |

Catalytic Approaches and Regioselectivity in Synthesis

While the synthesis of this compound itself primarily follows classical stoichiometric routes, catalytic principles and regioselectivity are paramount in the preparation of its precursors and derivatives.

Regioselectivity is a critical consideration during the synthesis of substituted precursors. The functional groups on the benzene ring dictate the position of any new substituents. For instance, in the synthesis of 2-chloro-4-(methylsulfonyl)toluene, a precursor to the corresponding hydrazine, the regioselectivity of the chlorination step is key. google.com The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a meta-director. Conversely, an amino group (-NH₂) or a hydroxyl group (-OH) are powerful ortho-, para-directors. The interplay between these directing effects must be carefully managed in a multi-step synthesis to ensure the correct isomer is formed. For example, chlorinating a molecule that already contains the 4-(methylsulfonyl) group will direct the incoming chlorine to the position meta to the sulfonyl group (position 3). To achieve substitution at position 2 (ortho to the hydrazine group), the synthetic strategy must be designed accordingly, for instance, by introducing the halogen before the hydrazine functionality is created.

Catalytic Approaches are increasingly being applied to the synthesis of complex hydrazine derivatives. Although direct catalytic synthesis of the parent this compound is not widely documented, related catalytic systems highlight modern synthetic capabilities. For example, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts to facilitate the synthesis of phthalidyl sulfonohydrazones from N-tosyl hydrazones. nih.gov This demonstrates a mild and efficient method for forming new C-N bonds under catalytic conditions. nih.gov Furthermore, research into the regioselective N-alkylation of heterocyclic systems derived from hydrazides shows that the choice of base and the stoichiometry of the reagents can selectively direct alkylation to different nitrogen atoms within the molecule. nih.gov These advanced methods for controlling reactivity and selectivity in hydrazine derivatives are crucial for building complex molecular architectures.

Process Development and Scale-Up Considerations

The transition of a synthetic route from a laboratory scale to industrial production involves rigorous process development and scale-up studies. The primary goals are to ensure the process is cost-effective, safe, reliable, and produces the final compound with high yield and purity. patsnap.comgoogle.com

Key considerations for this compound and its derivatives include:

Cost of Starting Materials : A crucial factor for economic viability is the selection of inexpensive and readily available starting materials. For example, a patented process for a structurally similar compound, 4-sulfonamidophenyl hydrazine, favors 4-chlorobenzenesulfonamide as a starting material because it is commercially available and can be easily prepared. google.com

Optimization of Reaction Conditions : To maximize yield and minimize impurities, reaction parameters are carefully optimized. This includes adjusting the mole ratio of reactants. For instance, using a significant excess of a low-cost reactant like hydrazine hydrate can increase the reaction rate and drive the conversion of the more expensive benzenesulfonamide substrate. google.com Reaction temperatures are also optimized; running the reaction at reflux can ensure all reactants are dissolved, leading to a more efficient process. google.com

Solvent Selection and Recycling : The choice of solvent is critical. A process for a related hydrazine specifically avoids dimethyl sulfoxide (DMSO) because it was found to react with hydrazine, leading to significant impurities. google.com Instead, water is used as a safer and more economical solvent. For the final salt formation and purification steps, solvents like methanol may be used. To improve the process economics and reduce environmental impact, protocols for recycling these solvents are developed. For example, the filtrate from the product filtration can be reused as the solvent for subsequent batches. google.com

Process Reliability and Purity : The developed process must be robust and consistently deliver a product of high purity. For example, a patented method for 4-methylphenylhydrazine (B1211910) hydrochloride emphasizes a stable and reliable process that is easy to operate and yields a product with purity greater than 99% as measured by high-performance liquid chromatography (HPLC). patsnap.com This level of purity is often essential for pharmaceutical intermediates.

Exploration of Chemical Reactivity and Synthetic Utility of 4 Methylsulfonyl Phenyl Hydrazine in Derivatization

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is the most reactive site of the molecule, readily participating in reactions to form stable derivatives, which often serve as intermediates for more complex structures.

Formation of Hydrazone Derivatives for Downstream Synthesis

(4-(Methylsulfonyl)phenyl)hydrazine reacts with aldehydes and ketones in a condensation reaction to form (4-(methylsulfonyl)phenyl)hydrazones. This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are often stable, crystalline solids that serve as crucial intermediates for further chemical transformations. The formation of the hydrazone proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.

These hydrazone intermediates are pivotal in the synthesis of various bioactive molecules. For instance, they have been used to prepare a series of 1,3,4-oxadiazole (B1194373) derivatives. The reaction of this compound with various aromatic aldehydes yields the corresponding hydrazones, which are then cyclized to form the target oxadiazoles.

Table 1: Synthesis of Hydrazone Intermediates

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product | Reference |

| Aromatic Aldehydes | N'-(Arylmethylene)-4-(methylsulfonyl)benzohydrazide | |

| Substituted Acetophenones | (E)-1-(4-((2-(1-(4-bromophenyl)ethylidene)hydrazinyl)sulfonyl)phenyl)ethan-1-one | |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl 2-cyano-3-((4-(methylsulfonyl)phenyl)hydrazinyl)-3-(methylthio)acrylate |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The hydrazone derivatives of this compound are valuable precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and indoles.

The Fischer indole (B1671886) synthesis is a classic example where this compound is reacted with a ketone or aldehyde in the presence of an acid catalyst to produce indole derivatives. This reaction has been employed to synthesize potent inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2), demonstrating the pharmaceutical relevance of this synthetic route.

Furthermore, this hydrazine derivative is instrumental in the synthesis of pyrazole (B372694) rings. By reacting with 1,3-dicarbonyl compounds or their equivalents, this compound can be converted into substituted pyrazoles. For example, its reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate leads to the formation of 5-amino-1-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile. This pyrazole derivative can then be used as a scaffold to build fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.

Table 2: Heterocyclic Synthesis from this compound

| Reactant(s) | Heterocyclic Product | Reaction Type | Reference |

| Ketones/Aldehydes | Substituted Indoles | Fischer Indole Synthesis | |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 5-Amino-1-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Cyclocondensation | |

| 1,3-Diketones | Substituted Pyrazoles | Knorr Pyrazole Synthesis | |

| α,β-Unsaturated Nitriles | Substituted Pyrazolines | Michael Addition/Cyclization |

Reactions Involving the Phenyl Ring and Sulfonyl Group

While the hydrazine moiety is the primary site of reactivity, the phenyl ring and the sulfonyl group can also participate in chemical transformations, although such reactions are less common. The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to the meta position.

Reactions involving the sulfonyl group itself are not widely reported for this specific compound in the context of derivatization, as it is generally a stable functional group. Its primary role is often as a key pharmacophore or a modifying group to influence the electronic properties and biological activity of the final molecule.

Role as a Nucleophilic Reagent in Organic Transformations

The nucleophilic character of this compound is fundamental to its synthetic applications. The lone pair of electrons on the terminal nitrogen atom of the hydrazine group allows it to act as a potent nucleophile.

Its role as a nucleophile is most evident in the formation of hydrazones, as discussed previously, where it attacks the carbonyl carbon. Beyond this, it can participate in nucleophilic substitution reactions. For instance, it can displace leaving groups from activated alkyl or aryl halides.

Another important manifestation of its nucleophilic nature is in Michael addition reactions. It can add to α,β-unsaturated systems, such as unsaturated nitriles or esters. This addition often initiates a sequence of reactions, leading to the formation of heterocyclic rings like pyrazolines. The initial nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system is the key step that drives these transformations.

The utility of this compound as a nucleophile is thus central to its ability to construct a diverse range of chemical structures, particularly heterocyclic systems of medicinal interest.

Strategic Applications of 4 Methylsulfonyl Phenyl Hydrazine As a Key Synthetic Intermediate in Complex Molecular Architectures

Precursor for Pharmaceutically Active Compounds

(4-(Methylsulfonyl)phenyl)hydrazine and its hydrochloride salt are widely utilized as key intermediates in the synthesis of various pharmaceutical agents. chemimpex.com The methylsulfonyl group often enhances the solubility and reactivity of the molecule, facilitating the creation of complex structures essential in drug discovery. chemimpex.com This has led to its application in the development of therapeutics for a range of conditions, including inflammation and cancer. chemimpex.com

A notable application of a closely related compound, (4-Sulfamoylphenyl)hydrazine, is in the synthesis of the selective COX-2 inhibitor, Celecoxib. google.compatsnap.comresearchgate.net The synthesis involves a cyclo-condensation reaction of (4-Sulfamoylphenyl)hydrazine hydrochloride with a 1,3-dione. google.com Similarly, Deracoxib, another COX-2 inhibitor used in veterinary medicine, is synthesized using 4-sulfamoylphenylhydrazine hydrochloride. google.comnih.gov The general synthetic approach highlights the importance of phenylhydrazine (B124118) derivatives in constructing the pyrazole (B372694) core of these anti-inflammatory drugs.

The following table provides a brief overview of some pharmaceutically active compounds synthesized using phenylhydrazine derivatives:

| Drug | Therapeutic Class | Precursor |

| Celecoxib | COX-2 Inhibitor | (4-Sulfamoylphenyl)hydrazine hydrochloride |

| Deracoxib | COX-2 Inhibitor | 4-Sulfamoylphenylhydrazine hydrochloride |

Intermediate in the Synthesis of Pyrazole-Based Heterocycles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method for the construction of pyrazole rings. nih.govnih.govresearchgate.net this compound is a valuable reagent in this context, enabling the introduction of the 4-(methylsulfonyl)phenyl group onto the pyrazole core. This substituent can significantly influence the biological activity of the final molecule.

While direct synthesis of tricyclic 4,5-dihydrobenz[g]indazoles using this compound was not explicitly detailed in the provided search results, the synthesis of similar tricyclic systems often involves the reaction of a hydrazine (B178648) derivative with a suitable cyclic ketone or diketone. A related example is the synthesis of tricyclic indoline (B122111) derivatives, where an aryl hydrazine is reacted with a cyclic imine, followed by cyclization and further transformations. nih.gov This suggests a plausible synthetic route where this compound could be employed to construct complex, fused heterocyclic systems.

This compound and its analogs are key for synthesizing substituted pyrazolyl-benzenesulfonamides. These compounds are of significant interest in medicinal chemistry. For example, new hispolon-derived pyrazole sulfonamides have been synthesized by reacting hispolons with 4-sulfonamide phenylhydrazine hydrochloride, leading to compounds with potential antitubercular and antimicrobial activities. scielo.org.mx Another study describes the synthesis of N-(pyrazin-2-yl)benzenesulfonamides, where different sulfonyl chlorides are reacted with aminopyrazine. nih.gov Although this does not directly use this compound, it demonstrates the general strategy of combining a sulfonamide-containing fragment with a heterocyclic core. The synthesis of pyrazolyl benzenesulfonamides linked to thiazolidinones has also been reported as potential anti-inflammatory and analgesic agents. researchgate.net

The general scheme for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established method. organic-chemistry.orgmdpi.com This reaction provides a direct pathway to introduce the 4-(methylsulfonyl)phenyl moiety into a pyrazole ring system, which can then be further functionalized to produce a diverse range of substituted pyrazolyl-benzenesulfonamides.

Enabling Synthesis of Compounds for Investigational Metabolic Disorders

The utility of this compound extends to the synthesis of compounds for the investigation of metabolic disorders. chemimpex.com The methylsulfonylphenyl moiety is a key pharmacophore in various compounds designed to interact with biological targets involved in metabolic pathways. For instance, the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, a compound with potential biological activity, has been reported. google.com Furthermore, the modification of known pharmacologically active scaffolds with the 4-(methylsulfonyl)aniline (B1202210) group has been explored to develop new anti-inflammatory agents. researchgate.net The synthesis of pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a dopaminergic stabilizer, also highlights the importance of the methylsulfonylphenyl group in compounds targeting neurological disorders, which can have metabolic components. nih.gov

Pharmacological Relevance and Medicinal Chemistry Research Applications of 4 Methylsulfonyl Phenyl Hydrazine Derived Compounds

Investigation of Anti-inflammatory Activity

Derivatives of (4-(Methylsulfonyl)phenyl)hydrazine are of significant interest in the search for new anti-inflammatory agents. nih.govnih.gov The core structure is utilized as a building block to create more complex molecules, primarily pyrazole (B372694) derivatives, which are then evaluated for their ability to counteract inflammatory processes. nih.govnih.govkoreascience.krresearchgate.netmdpi.com

The nuclear factor-κB (NF-κB) signaling pathway is a crucial mediator of inflammatory responses. nih.gov It controls the expression of various genes involved in inflammation, including those for pro-inflammatory cytokines and adhesion molecules. nih.gov Consequently, the inhibition of this pathway is a major target in the development of anti-inflammatory drugs. nih.gov However, based on a review of the available scientific literature, there is limited specific information directly linking derivatives of this compound to the modulation of the NF-κB signaling pathway.

The expression of pro-inflammatory cytokines and adhesion molecules is a downstream effect of NF-κB activation. While the development of anti-inflammatory agents from this compound is an active area of research, specific studies detailing the impact of these derivatives on the production of particular cytokines (e.g., TNF-α, IL-1β) and adhesion molecules have not been extensively documented in the reviewed literature.

While a direct link to airway inflammation or the rheumatoid synovium for pyrazoles derived from this compound is not prominently featured in existing research, related compounds have been studied in relevant models. For instance, certain pyrazoline derivatives have been found to be active in preliminary tests investigating anti-adjuvant-induced disease (AID) activity in rats, which is a common experimental model for studying rheumatoid arthritis. researchgate.net This suggests a potential, though not yet fully explored, avenue for the relevance of such compounds in chronic inflammatory joint conditions.

The synthesis of pyrazole derivatives is a significant application of this compound in medicinal chemistry. nih.govnih.govkoreascience.krmdpi.com Pyrazoles are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory properties. nih.govmdpi.comijnrd.org The well-known anti-inflammatory drug Celecoxib, for example, features a pyrazole core with a sulfonamide-bearing phenyl group, highlighting the importance of this structural combination. nih.gov

The general synthesis of these anti-inflammatory agents involves the condensation reaction of this compound with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction leads to the formation of a 1,3,5-trisubstituted pyrazole ring, where the 1-position is occupied by the (4-(methylsulfonyl)phenyl) group. Researchers have synthesized and evaluated various series of these compounds, modifying the substituents at other positions of the pyrazole ring to optimize anti-inflammatory activity.

Table 1: Examples of Synthesized Pyrazole Derivatives and their Investigated Anti-inflammatory Activity This table is representative of the types of studies conducted and does not constitute an exhaustive list.

| Intermediate Reactant | Resulting Pyrazole Derivative Structure | Investigated Activity | Reference |

|---|---|---|---|

| Acetophenone derivatives | Trisubstituted pyrazole derivatives | Potential Anti-inflammatory | nih.gov |

| Chalcones | Pyrazoline derivatives | Anti-inflammatory, Analgesic | nih.govresearchgate.netmdpi.com |

| β-Diketones | 1,3,4,5-Substituted pyrazoles | Potential Anti-inflammatory | koreascience.kr |

Modulation of the NF-κB Signaling Pathway.

Research into Potential Antidiabetic Properties

The structural motif of a substituted phenyl-sulfonyl group is present in the sulfonylurea class of antidiabetic drugs. nih.gov This has led to research into whether this compound or its derivatives could play a role in developing new agents for managing diabetes.

Sulfonylureas are a major class of oral antidiabetic drugs that act by stimulating insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov Their chemical structure is characterized by a central sulfonylurea core (-SO₂NHCONH-). The synthesis of these compounds traditionally involves the reaction of a sulfonamide (R-SO₂-NH₂) with an isocyanate or a carbamate (B1207046) derivative. researchgate.net

A review of the chemical literature does not show that this compound (which has a hydrazine (B178648) group, -NHNH₂, instead of a sulfonamide group) is a direct precursor or intermediate in the established synthetic routes for sulfonylurea antidiabetic agents. The synthetic pathways to create these drugs typically start from sulfanilamide (B372717) or related benzenesulfonamide (B165840) derivatives. nih.govnih.gov Therefore, based on the available information, a direct role for this compound in the development of this specific class of anti-diabetes agents is not documented.

Exploration of Other Biological Activities for Derived Compounds

While a significant portion of research has centered on certain therapeutic areas, the versatility of the this compound core has prompted investigations into other potential biological applications, including as antibiotics, antipsychotics, and immunostimulants.

Antibiotic Activity

The quest for new antimicrobial agents to combat rising drug resistance is a global health priority. In this context, derivatives of this compound, particularly its hydrazone derivatives, have demonstrated promising antibacterial and antimycobacterial properties.

Hydrazones, formed by the condensation of this compound with various aldehydes and ketones, represent a major class of compounds investigated for their antimicrobial potential. Studies have shown that these sulfonyl hydrazones can exhibit significant activity against a range of bacterial and mycobacterial strains. For instance, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives, which incorporate the core structure of interest, have been synthesized and evaluated. One of the hydrazone derivatives from this series, compound 7g , was identified as a particularly potent antibacterial agent against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. nih.gov

The antimicrobial efficacy of sulfonyl hydrazones is often linked to their molecular structure. Research on various aromatic sulfonyl hydrazones has indicated that their activity against bacteria like Escherichia coli and Staphylococcus aureus can be influenced by specific structural features. nih.gov For example, the presence and position of substituents on the aromatic rings can significantly modulate the antibacterial potency.

Furthermore, studies on 2,4,6-trimethylbenzenesulfonyl hydrazones have highlighted the importance of the sulfonyl hydrazone moiety for antibacterial activity. One derivative in this class, possessing a 2-hydroxy-3,5-diiodophenyl substituent, demonstrated strong to very strong bactericidal effects, with minimal inhibitory concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against Gram-positive reference bacterial strains. mdpi.com

The following table summarizes the antibacterial activity of selected hydrazone derivatives.

| Compound Type | Target Organism(s) | Key Findings | Reference |

| 2-(4-methylsulfonylphenyl) indole hydrazone (7g ) | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | High antibacterial activity with growth inhibition ranging from 85.76% to 97.76%. | nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (with 2-hydroxy-3,5-diiodophenyl substituent) | Gram-positive bacteria | Strong bactericidal effect with MIC values of 7.81-15.62 µg/mL. | mdpi.com |

| Aromatic sulfonyl hydrazones | Escherichia coli, Staphylococcus aureus | Antimicrobial activity is influenced by the nature and position of substituents. | nih.gov |

Antipsychotic and Immunostimulant Activities

The exploration of this compound derivatives for antipsychotic and immunostimulant activities is a less developed area of research compared to their antimicrobial potential. The sympathetic nervous system, which is targeted by some antipsychotic medications, plays a role in the body's "fight-or-flight" response and also interacts with the immune system. clevelandclinic.orgyoutube.comphysio-pedia.com However, direct and conclusive evidence linking compounds specifically derived from this compound to significant antipsychotic or immunostimulant effects is not extensively documented in publicly available research.

While some studies have investigated the central nervous system effects of broader classes of compounds containing sulfonyl groups, specific data on derivatives of this compound remains limited. nih.govnih.gov Similarly, while the immune system's response to various chemical entities is a subject of ongoing research, dedicated studies on the immunostimulatory properties of this compound analogs are not prominent in the scientific literature. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their antimicrobial effects.

A recurring theme in the SAR of these compounds is the critical role of the hydrazone linkage (-NH-N=CH-) . This moiety is a common feature in many biologically active derivatives. nih.govmdpi.commdpi.comsemanticscholar.org The nature of the substituent attached to the imine carbon of the hydrazone has a profound impact on the antimicrobial activity.

For instance, in the series of 2-(4-methylsulfonylphenyl) indole derivatives, the substituents on the phenyl ring of the hydrazone moiety were varied to study their effect on antibacterial and anti-inflammatory activities. The results indicated that the presence and position of different functional groups led to a range of potencies, with compound 7g emerging as the most effective antibacterial agent in that series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on a series of aromatic sulfonyl hydrazones have provided further insights. For E. coli, the total point-charge component of the molecular dipole was identified as a key descriptor influencing activity. In contrast, for S. aureus, the partial negative surface area was found to be more critical. nih.gov This suggests that the electronic properties of the molecules play a crucial role in their interaction with different bacterial targets.

The following table outlines key SAR findings for this compound derivatives:

| Structural Moiety | Modification | Impact on Antibacterial Activity | Reference |

| Hydrazone Linkage | Presence of the -NH-N=CH- group | Often essential for activity. | nih.govmdpi.com |

| Phenyl Ring of Hydrazone | Substitution pattern and nature of substituents | Significantly modulates potency. | nih.gov |

| Sulfonyl Group | Presence | Contributes to the overall activity profile. | nih.govmdpi.com |

| Overall Molecular Electronics | Dipole moment and surface charge distribution | Important for activity against specific bacterial strains. | nih.gov |

Sophisticated Analytical and Spectroscopic Characterization Techniques in the Study of 4 Methylsulfonyl Phenyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-(Methylsulfonyl)phenyl)hydrazine. Through ¹H NMR and ¹³C NMR, detailed information about the molecule's atomic framework can be obtained.

The ¹H NMR spectrum provides insight into the chemical environment of the hydrogen atoms. For this compound, the aromatic protons on the phenyl ring typically show as two doublets, which is characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons of the methylsulfonyl moiety appear as a singlet. The protons of the hydrazine (B178648) group can be observed as broad singlets.

The ¹³C NMR spectrum is complementary, identifying the chemical shifts of the individual carbon atoms. This includes the distinct carbons of the phenyl ring and the methyl group's carbon. These spectra, when analyzed together, allow for a comprehensive structural confirmation of the molecule. spectrabase.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | ~7.7 (d) | ~113 |

| Aromatic CH | ~6.8 (d) | ~129 |

| Aromatic C-SO₂ | - | ~134 |

| Aromatic C-NHNH₂ | - | ~151 |

| Methyl (CH₃) | ~3.0 (s) | ~45 |

| Hydrazine (NHNH₂) | Variable (broad s) | - |

Note: Data is compiled from various sources and is approximate. Chemical shifts can vary based on solvent and experimental conditions. (d = doublet, s = singlet). spectrabase.com

Mass Spectrometry (MS) Including High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are critical for confirming the elemental composition. nih.govresearchgate.net

In a typical mass spectrum, this compound will exhibit a molecular ion peak (M⁺) that corresponds to its molecular weight. The fragmentation of this ion provides further structural clues. spectrabase.comchemguide.co.uk HRMS can determine the mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula, C₇H₁₀N₂O₂S. spectrabase.comscitepress.org This level of accuracy is invaluable for distinguishing between compounds with similar nominal masses. sciex.com

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₂S | spectrabase.com |

| Exact Mass | 186.0463 g/mol | spectrabase.com |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a key method for evaluating the purity of this compound and for separating it from any potential impurities. google.comresearchgate.net

In a standard HPLC analysis, a solution of the compound is passed through a column. The components separate based on their interactions with the column's stationary phase and the mobile phase. A detector then generates a chromatogram, where the area of the main peak in relation to the total peak area indicates the sample's purity. lgcstandards.com For this compound, a phenyl column with a gradient elution of an organic solvent and a buffer is often used. scitepress.orggoogle.com A high-purity sample will ideally show a single, well-defined peak. lgcstandards.com

Melting Point Analysis as a Purity Indicator

Melting point analysis is a fundamental technique for assessing the purity of solid compounds like this compound. A pure crystalline substance will melt over a sharp, narrow temperature range. The presence of impurities typically causes a depression and broadening of this melting range. The reported melting point for the hydrochloride salt of this compound is around 132-133°C, while other sources indicate a melting point of over 200°C for a similar compound, highlighting the importance of specifying the exact form of the substance. chemicalbook.comspeqtus.in

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile (B52724) |

| Water |

Theoretical and Computational Chemistry Studies on 4 Methylsulfonyl Phenyl Hydrazine

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies for transition states. A prominent reaction involving phenylhydrazine (B124118) derivatives is the Fischer indole (B1671886) synthesis, a classic method for forming indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine with a carbonyl compound. wikipedia.org

Tautomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' form. wikipedia.orgnih.gov

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine, which is often the rate-determining step. nih.gov

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.org

For (4-(Methylsulfonyl)phenyl)hydrazine, the strongly electron-withdrawing nature of the methylsulfonyl group at the para position is expected to significantly influence the reactivity and the progression of the Fischer indole synthesis. Theoretical studies on substituted phenylhydrazones have shown that electron-withdrawing groups can affect the reaction rate. nih.gov The methylsulfonyl group would decrease the electron density on the phenyl ring and the hydrazine (B178648) nitrogens. This is predicted to slow down the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which involves the movement of electrons from the aromatic ring.

Computational modeling of this reaction for this compound would involve calculating the energy profile of the entire reaction pathway. This would include optimizing the geometries of the reactants, intermediates (phenylhydrazone, ene-hydrazine), transition states, and the final indole product. The energy differences between these species would provide the activation energies for each step, allowing for a quantitative prediction of the reaction kinetics.

Table 1: Hypothetical Calculated Energy Profile for the Fischer Indole Synthesis of this compound with Acetone

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants: this compound + Acetone | 0.0 |

| 2 | Phenylhydrazone Intermediate | -5.2 |

| 3 | Transition State 1 (Tautomerization) | +15.8 |

| 4 | Ene-hydrazine Intermediate | +3.1 |

| 5 | Transition State 2 ( wikipedia.orgwikipedia.org-Sigmatropic Rearrangement) | +28.5 |

| 6 | Diimine Intermediate | -10.7 |

| 7 | Transition State 3 (Cyclization & NH3 elimination) | +12.3 |

| 8 | Product: 2-methyl-6-(methylsulfonyl)-1H-indole | -25.0 |

Note: This data is illustrative and based on general principles of the Fischer indole synthesis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. scispace.com For this compound, DFT calculations can provide a wealth of information about its molecular properties.

Key parameters that can be calculated include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com For this compound, the MEP would show negative potential around the hydrazine nitrogens and the sulfonyl oxygens, indicating sites for electrophilic attack or hydrogen bonding. The aromatic ring would show a less negative or even positive potential due to the electron-withdrawing sulfonyl group.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Table 2: Illustrative Calculated Quantum Chemical Properties for this compound using DFT (B3LYP/6-31G )**

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 Debye |

| NBO Charge on N1 (hydrazine) | -0.45 e |

| NBO Charge on N2 (hydrazine) | -0.38 e |

| NBO Charge on S (sulfonyl) | +1.50 e |

Note: These values are representative and intended for illustrative purposes. Precise values would be obtained from actual quantum chemical calculations.

In Silico Approaches for Ligand-Target Interactions in Medicinal Chemistry

In silico techniques, such as molecular docking and pharmacophore modeling, are essential in modern drug discovery to predict and analyze the interactions between a small molecule (ligand) and a biological target, typically a protein. nih.gov Derivatives of phenylhydrazine are known to possess a range of biological activities, and computational methods can help to rationalize these activities and guide the design of new, more potent compounds. asianpubs.orgresearchgate.net

Molecular docking simulations would be used to place the this compound molecule into the binding site of a specific protein target. The simulation algorithm would then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding free energy. asianpubs.org

The analysis of the docked pose would reveal key interactions:

Hydrogen Bonds: The hydrazine moiety (-NHNH2) and the sulfonyl group (-SO2CH3) are both capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are often critical for high binding affinity. asianpubs.org

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The dipole moment of the molecule, enhanced by the sulfonyl group, can lead to favorable electrostatic interactions with charged or polar residues.

By studying these interactions, researchers can understand the structural basis for the molecule's activity and propose modifications to improve its binding. For instance, if a particular hydrogen bond is found to be crucial, modifications that enhance this interaction could lead to a more potent inhibitor.

Table 3: Example of a Molecular Docking Simulation Report for this compound against a Hypothetical Kinase Target

| Parameter | Result |

| Target Protein | Kinase XYZ (hypothetical) |

| PDB ID of Target | N/A |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Free Energy (ΔG, kcal/mol) | -7.9 |

| Key Interacting Residues | |

| Hydrogen Bond (Donor: -NH of hydrazine) | ASP145 |

| Hydrogen Bond (Acceptor: O of sulfonyl) | LYS72 |

| Pi-Sulfur Interaction | MET120 |

| Hydrophobic Interaction (Phenyl Ring) | LEU65, VAL88, ILE143 |

Note: This table presents hypothetical results from a molecular docking simulation to illustrate the type of data generated. The specific interactions and scores would depend on the actual protein target.

Prospective Research Avenues and Emerging Horizons for 4 Methylsulfonyl Phenyl Hydrazine in Chemical Science

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aryl hydrazines often involves diazotization of the corresponding aniline (B41778) followed by a reduction step. While effective, these methods can involve harsh reagents and generate significant waste. The future of (4-(Methylsulfonyl)phenyl)hydrazine synthesis lies in the development of greener, more efficient, and economically viable pathways.

One promising avenue is the move away from problematic solvents. For instance, research into the synthesis of related 4-sulfonamidophenyl hydrazines has demonstrated the feasibility of replacing solvents like dimethyl sulfoxide (B87167) (DMSO), which can lead to impurities, with water. This approach not only enhances product purity but also significantly improves the environmental profile of the synthesis. Future research will likely focus on adapting such aqueous-based methods for the synthesis of this compound.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. Recent studies have detailed the coupling of hydrazine (B178648) with aryl halides using very low catalyst loadings of palladium and a simple hydroxide (B78521) base. nih.gov Applying this low-catalyst, efficient methodology to a suitable 4-(methylsulfonyl)phenyl precursor could provide a more direct and atom-economical synthetic route. nih.gov Organocatalysis also presents a novel strategy, with methods being developed for hydrazine synthesis through the cross-coupling of nitroarenes and anilines, avoiding the need for metal catalysts altogether.

| Feature | Traditional Pathway (Hypothetical) | Prospective Sustainable Pathway |

| Starting Material | 4-(Methylsulfonyl)aniline (B1202210) | 1-Chloro-4-(methylsulfonyl)benzene |

| Key Reactions | Diazotization, Reduction (e.g., with SnCl2) | Pd-catalyzed Cross-Coupling |

| Solvent | Strong Acids (e.g., HCl), Organic Solvents | Water, Green Solvents (e.g., Ethanol) |

| Byproducts | Metal salts, excess acid waste | Minimal, recyclable catalyst |

| Key Advantage | Established methodology | Higher efficiency, lower environmental impact, potentially fewer steps |

Expansion of Medicinal Chemistry Applications Beyond Current Scope

The (4-(Methylsulfonyl)phenyl) moiety is famously a core component of several selective cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib. google.com This class of drugs is crucial for treating inflammation and pain, particularly from arthritis. google.comrsc.org The synthesis of Celecoxib involves the condensation of a diketone with a hydrazine derivative, often (4-sulfamoylphenyl)hydrazine or its close relatives. newdrugapprovals.org

However, the potential of this compound as a pharmacophore or scaffold extends far beyond COX-2 inhibition. The unique combination of the electron-withdrawing methylsulfonyl group and the reactive hydrazine functional group makes it an attractive starting point for designing novel therapeutic agents targeting a wide array of diseases.

Future research could explore its derivatives for:

Anticancer Activity: Many hydrazone derivatives, which can be readily synthesized from this compound, exhibit significant anticancer properties. mdpi.comresearchgate.net Recent studies have shown that modifying existing COX-2 inhibitors can lead to compounds with potent activity against various cancer cell lines, including colon and lung cancer. mdpi.comrsc.orgnih.gov The methylsulfonyl group is a known pharmacophore in this area, and its incorporation into new hydrazone-based structures is a promising strategy.

Antimicrobial Agents: Hydrazones have a long history of investigation for their antibacterial and antifungal activities. researchgate.net The strong hydrogen-bonding capabilities and the potential for chelation with metal ions, influenced by the sulfonyl group, could be exploited to develop new agents to combat drug-resistant pathogens.

Dual-Target Inhibitors: A modern approach in drug design is to create single molecules that can hit multiple targets. For instance, dual COX-2/5-lipoxygenase (5-LOX) inhibitors are being developed to offer a broader anti-inflammatory profile with potentially fewer side effects than selective COX-2 inhibitors alone. rsc.orgrsc.orgnih.gov this compound provides a robust scaffold to build such dual-action agents.

| Prospective Application | Therapeutic Target(s) | Rationale for Investigation |

| Oncology | Tyrosine kinases, Apoptosis pathways | Hydrazone derivatives show proven anticancer efficacy; the sulfonyl group is a key feature in some anticancer drugs. mdpi.comresearchgate.netmdpi.com |

| Infectious Diseases | Bacterial/Fungal Enzymes, Cell Wall Synthesis | Phenylhydrazine (B124118) scaffolds can be used to create potent antimicrobial agents. researchgate.net |

| Broad Anti-Inflammatory | COX-2 and 5-LOX, Pro-inflammatory Cytokines | Development of dual inhibitors for a more comprehensive and potentially safer anti-inflammatory response. rsc.orgrsc.org |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Hydrazine derivatives are known inhibitors of MAO; this could be explored for treating diseases like Parkinson's. |

Integration into Advanced Materials Science Research

The structural features of this compound make it a candidate for integration into various advanced materials. The aromatic ring provides rigidity and thermal stability, the hydrazine group offers a reactive site for polymerization or functionalization, and the polar methylsulfonyl group can influence properties like solubility, adhesion, and electronic character.

Prospective research avenues include:

High-Performance Polymers: The difunctional nature of the hydrazine group allows it to act as a monomer in polycondensation reactions. Polymers incorporating the (4-methylsulfonyl)phenyl moiety could exhibit high thermal stability, specific optical properties (e.g., high refractive index), and improved solubility in organic solvents, making them suitable for specialty coatings, films, and engineering plastics.

Organic Dyes and Pigments: Hydrazine derivatives are precursors to a wide range of chromophores. Reaction with aldehydes and ketones yields hydrazones, and coupling reactions can produce azo dyes. The strong electron-withdrawing nature of the methylsulfonyl group can act as a powerful auxochrome, potentially leading to dyes with high molar absorptivity, significant solvatochromism, and excellent lightfastness for applications in textiles, printing, and optical data storage.

Organic Electronics: There is a growing interest in using hydrazine derivatives in materials for energy applications. For example, phenylhydrazine derivatives have been investigated as reductants and passivators in the fabrication of high-efficiency tin-lead perovskite solar cells, leading to improved stability and performance. rsc.org The specific electronic properties of the methylsulfonyl group could be leveraged to design novel charge-transporting materials or interfacial layers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Application | Key Molecular Feature | Potential Property/Function |

| Specialty Polymers | Hydrazine group (for polymerization) | High thermal stability, tailored refractive index |

| Azo Dyes/Pigments | Hydrazine group, Methylsulfonyl group (auxochrome) | Intense color, high lightfastness, solvatochromism |

| Perovskite Solar Cells | Reductive/passivating nature of hydrazine | Stabilization of Sn²⁺, improved power conversion efficiency. rsc.org |

| Organic Semiconductors | Phenyl ring and electron-withdrawing SO₂Me group | n-type charge transport for organic transistors (OTFTs) |

Exploration of Catalytic Applications

The field of catalysis offers fertile ground for the application of this compound and its derivatives. Its ability to act as both a ligand in coordination chemistry and as a potential organocatalyst opens up diverse research possibilities.

Ligand in Homogeneous Catalysis: The hydrazine moiety can coordinate to transition metals through its nitrogen atoms. researchgate.netresearchgate.net The electronic character of the resulting metal complex can be finely tuned by the powerful electron-withdrawing methylsulfonyl group. This modification can significantly impact the reactivity and selectivity of the metal center. Research could focus on developing novel catalysts for important organic transformations such as cross-coupling, hydrogenation, and oxidation reactions. acs.org For instance, complexes of hydrazones have been successfully used in the epoxidation of olefins. researchgate.net

Organocatalysis: The hydrazine group possesses both nucleophilic and hydrogen-bond-donating capabilities, which are key features of many organocatalysts. Derivatives of this compound could be designed to catalyze a range of reactions, such as Michael additions, aldol (B89426) reactions, or asymmetric transformations, offering a metal-free, greener alternative to traditional catalysts. Green synthesis protocols have already utilized organocatalysts like L-proline to efficiently create hydrazide derivatives. mdpi.com

Electrocatalysis and Photocatalysis: Hydrazine is a well-known fuel in fuel cells, and its oxidation is a key process. Research has shown that organic bilayers can catalyze hydrazine oxidation. nih.gov Derivatives like this compound could be incorporated into catalytic systems, such as modified electrodes or photocatalytic assemblies, to facilitate redox reactions for energy conversion or environmental remediation.

| Type of Catalysis | Role of this compound | Potential Catalytic Reaction |

| Metal-Ligand Catalysis | Forms a complex with a transition metal (e.g., Pd, Cu, Ru). researchgate.netresearchgate.net | Cross-coupling, Hydrogenation, Oxidation |

| Organocatalysis | Acts as a hydrogen-bond donor/nucleophile. | Michael Addition, Aldol Condensation |

| Electrocatalysis | As a fuel or part of a catalytic surface for redox reactions. | Hydrazine oxidation in fuel cells. nih.gov |

Q & A

Basic: What are the optimal conditions for synthesizing (4-(Methylsulfonyl)phenyl)hydrazine from its sulfonyl chloride precursor?

Answer:

The synthesis typically involves reacting a sulfonyl chloride precursor with hydrazine hydrate. Key parameters include:

- Solvent Choice : Chloroform (CHCl₃) or ethanol, depending on solubility and reaction efficiency. CHCl₃ is used for controlled reactivity at 0°C, while ethanol facilitates reflux conditions .

- Stoichiometry : A 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate ensures complete conversion .

- Reaction Time : 4 hours at room temperature in CHCl₃ yields 91% product, whereas ethanol-based reflux may require 6–8 hours .

- Purification : Liquid-liquid extraction with NaCl-saturated water removes unreacted reagents, followed by solvent evaporation under reduced pressure .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- ¹H/¹³C NMR : Critical for confirming hydrazine linkage (NH-NH₂) and sulfonyl group integration. Aromatic protons appear as doublets in δ 7.5–8.0 ppm, while NH signals range from δ 4.0–5.0 ppm .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1150–1350 cm⁻¹ (S=O symmetric/asymmetric stretches) confirm functional groups .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- TLC/HPLC : Monitors reaction progress and purity (>97%) using ethyl acetate/hexane mobile phases .

Advanced: How can computational docking studies predict the binding affinity of this compound derivatives with biological targets?

Answer:

- Method : Use AutoDock 3.0 with a Lamarckian genetic algorithm (LGA) to model ligand-receptor interactions. The empirical free energy function incorporates van der Waals, hydrogen bonding, and electrostatic terms .

- Parameters :

- Population size: 150 individuals.

- Maximum evaluations: 2.5×10⁶.

- Grid spacing: 0.375 Å for precision.

- Validation : Compare docking poses with crystallographic data from similar hydrazine-protein complexes .

Advanced: What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products vs. ethanol .

- Catalysis : Glacial acetic acid in ethanol improves hydrazone formation, while TEA in DMF accelerates sulfonylation .

- Workup : NaCl-saturated water extraction minimizes emulsions, improving yield reproducibility .

- Analytical Calibration : Cross-validate yields using HPLC and elemental analysis to account for unreacted precursors .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Oxidation of Hydrazine : Use inert atmospheres (N₂/Ar) to prevent NH-NH₂ oxidation to diazenes .

- Sulfonamide Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup .

- Byproduct Formation : Recrystallization from ethanol removes dimeric or polymeric impurities .

Advanced: How does the methylsulfonyl group influence reactivity in condensation reactions?

Answer:

The -SO₂CH₃ group is strongly electron-withdrawing, which:

- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position .

- Stabilizes Intermediates : Resonance stabilization of hydrazone intermediates improves reaction rates with aldehydes/ketones .

- Comparative Studies : Derivatives with electron-donating groups (e.g., -OCH₃) show slower condensation kinetics, as seen in hydrazone syntheses .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Extraction : Separate organic (CH₂Cl₂) and aqueous phases to remove polar byproducts .

- Recrystallization : Use ethanol or ethanol/water mixtures to obtain high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves non-polar impurities .

Advanced: How to design SAR studies for derivatives targeting specific enzymes?

Answer:

- Structural Modifications : Introduce substituents at the phenyl ring (e.g., -Br, -NO₂) to probe steric/electronic effects .

- Bioactivity Assays : Test inhibition against enzymes (e.g., carbonic anhydrase) via fluorescence quenching or calorimetry .

- Computational Pre-screening : Prioritize derivatives with favorable docking scores and ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.